molecular formula C5H10O3<br>CH3COOCH2CH2OCH3<br>C5H10O3 B086879 2-Methoxyethyl acetate CAS No. 110-49-6

2-Methoxyethyl acetate

Cat. No. B086879
CAS RN: 110-49-6
M. Wt: 118.13 g/mol
InChI Key: XLLIQLLCWZCATF-UHFFFAOYSA-N
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Patent
US04447589

Procedure details

When the polyamide-imide resin obtained in this invention is made into a varnish, there may be used, as co-solvents, xylene, NISSEKI HISOL-100, 150 (trade names, mfd. by Nippon Petrochemicals Co., Ltd., aromatic hydrocarbons obtained from petroleum, b.p. 80°-300° C.), methyl Cellosolve acetate, ethyl Cellosolve acetate, γ-butyrolactone and the like in combination with the basic organic solvents described above.
[Compound]
Name
polyamide-imide resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(C)C(C)=CC=CC=1.[CH3:9][C:10]([O:12][CH2:13][CH2:14][O:15][CH3:16])=[O:11]>>[CH3:1][CH2:16][O:15][CH2:14][CH2:13][O:12][C:10]([CH3:9])=[O:11].[C:10]1(=[O:11])[O:12][CH2:13][CH2:14][CH2:9]1

Inputs

Step One
Name
polyamide-imide resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCCOC
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCOCCOC(=O)C
Name
Type
product
Smiles
C1(CCCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.